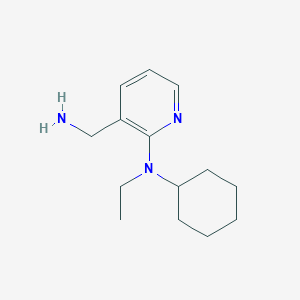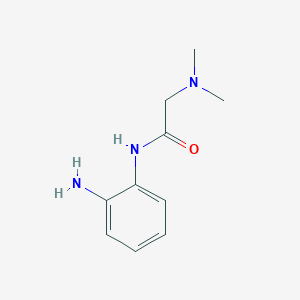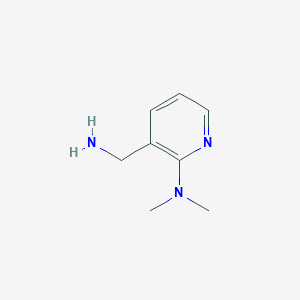
1-(2-Propoxyphenyl)ethanamine
Vue d'ensemble
Description
1-(2-Propoxyphenyl)ethanamine is a synthetic compound with the molecular formula C11H17NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as Propoxyphene, which belongs to the class of opioids.
Méthodes De Préparation
The synthesis of 1-(2-Propoxyphenyl)ethanamine involves several steps. One common method is the reaction of 2-propoxybenzaldehyde with nitromethane to form 2-propoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Propoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Propoxyphenyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: As an opioid, it has been investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1-(2-Propoxyphenyl)ethanamine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that produce analgesic effects. The molecular targets include mu-opioid receptors, which play a crucial role in pain modulation .
Comparaison Avec Des Composés Similaires
1-(2-Propoxyphenyl)ethanamine can be compared with other similar compounds, such as:
- 1-(4-Ethylphenyl)ethanamine
- 1-(6-Methoxy-2-naphthyl)ethanamine
- 2-(3-Phenylpiperidin-1-yl)ethanamine
- 2-(2-Fluorophenoxy)ethanamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its propoxy group, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-(2-propoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYIRGXYTSENMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)


![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)








